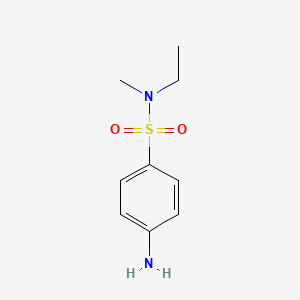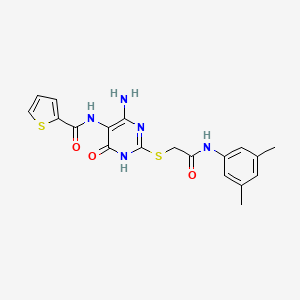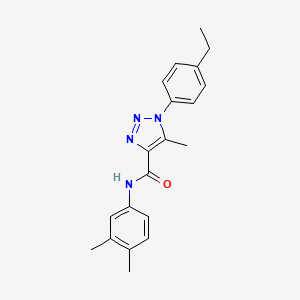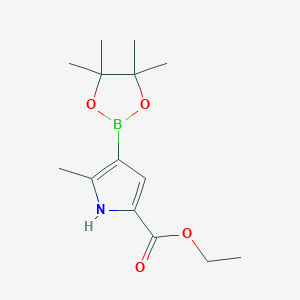![molecular formula C15H19N5O B2568686 (4-methylpiperazino)[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone CAS No. 477890-15-6](/img/structure/B2568686.png)
(4-methylpiperazino)[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a methylpiperazino group, a methylpyridinyl group, and an imidazolyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 217°C with thermal decomposition . It has a relative density of 1.37 g cm–3 at 20 °C . Its solubility in water is around 290 mg L–1 at pH 6.5, 25 °C, in pure water . The partition coefficient n-octanol/water is log Pow –0.18, 25 °C, in pure water .Applications De Recherche Scientifique
Drug Metabolism and Pharmacokinetics
A crucial area of research involves understanding the metabolism of pharmaceutical compounds in the liver, particularly through cytochrome P450 enzymes. Studies on chemical inhibitors of these enzymes, including various imidazole derivatives, help predict drug-drug interactions by assessing the metabolism of coadministered drugs. This research is vital for ensuring drug safety and efficacy (Khojasteh et al., 2011).
Synthesis and Chemical Properties
Research on the synthesis and activity of compounds with imidazole scaffolds, such as the one , plays a significant role in the development of selective inhibitors for various kinases, which are essential for designing anti-inflammatory drugs (Scior et al., 2011). Additionally, studies on the novel synthesis of omeprazole and its related compounds highlight the importance of imidazole derivatives in creating effective proton pump inhibitors (Saini et al., 2019).
Biological Applications
The binding properties of certain imidazole derivatives to the minor groove of DNA, as exemplified by Hoechst 33258 analogues, are extensively studied for their applications in cell biology, including chromosome and nuclear staining. These studies contribute to our understanding of cell structure and function, and have implications for drug design (Issar & Kakkar, 2013).
Catalysis and Organic Synthesis
The development of highly selective and efficient catalytic processes involving imidazole derivatives is another area of active research. These catalysts are used in various organic synthesis reactions, highlighting the versatility and importance of imidazole compounds in advancing synthetic methodologies (Yong et al., 2013).
Mécanisme D'action
While the exact mechanism of action for this compound is not specified, a study on a new piperazine derivative showed promising anti-nociceptive and anti-inflammatory effects . The study suggests that these effects may be due to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Propriétés
IUPAC Name |
(4-methylpiperazin-1-yl)-[1-(6-methylpyridin-2-yl)imidazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-12-4-3-5-14(17-12)20-10-13(16-11-20)15(21)19-8-6-18(2)7-9-19/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPFAHHTFZYNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-methylpiperazino)[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2568607.png)


![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-2,2-diphenylethanone](/img/structure/B2568612.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2568615.png)
![[1-(4-Methoxypyridin-2-yl)cyclohexyl]methanamine](/img/structure/B2568616.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide](/img/structure/B2568617.png)


![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2568625.png)
![N-[(1-Aminocycloheptyl)methyl]-2-(5-tert-butyltetrazol-2-yl)acetamide;hydrochloride](/img/structure/B2568626.png)